![molecular formula C9H10Br2S B13187305 2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene](/img/structure/B13187305.png)
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene is an organobromine compound that features a thiophene ring substituted with a bromine atom and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene can be achieved through a multi-step process involving the bromination of thiophene derivatives and the formation of cyclopropylmethyl intermediates. One common method involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene can then be further reacted with bromomethyl cyclopropane derivatives under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to different functionalized derivatives.
Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for the bromination of thiophene derivatives.
Palladium Catalysts: Employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Strong Bases: Used in deprotonation and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while cyclization reactions can produce complex polycyclic structures.
Scientific Research Applications
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of advanced materials such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene involves its reactivity towards various nucleophiles and electrophiles. The bromine atoms in the compound can act as leaving groups, facilitating substitution reactions. The thiophene ring can participate in π-π interactions and electron transfer processes, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: A simpler thiophene derivative with similar reactivity.
3-Bromomethylthiophene: Another thiophene derivative with a bromomethyl group.
Cyclopropylmethyl Bromide: A related compound used in the synthesis of cyclopropylmethyl derivatives.
Uniqueness
2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene is unique due to the presence of both a thiophene ring and a cyclopropylmethyl group
Properties
Molecular Formula |
C9H10Br2S |
|---|---|
Molecular Weight |
310.05 g/mol |
IUPAC Name |
2-bromo-3-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10Br2S/c10-6-9(2-3-9)5-7-1-4-12-8(7)11/h1,4H,2-3,5-6H2 |
InChI Key |
WMEURMNWAQULTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(SC=C2)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



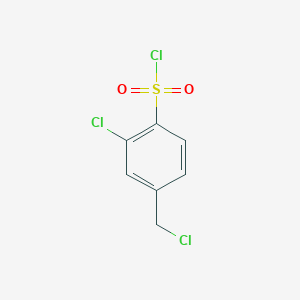
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol](/img/structure/B13187241.png)
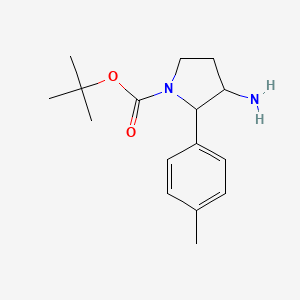
![Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13187249.png)
![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
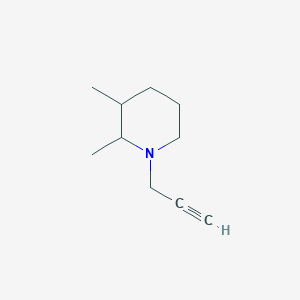

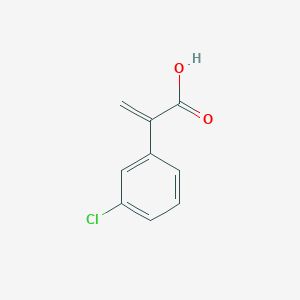
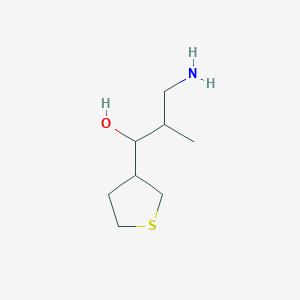


![5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13187296.png)

